molecular formula C16H10ClFN2OS B11711230 (2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B11711230
M. Wt: 332.8 g/mol
InChI Key: GRSZKDCOHSSIAJ-NTEUORMPSA-N
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Description

(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring substituted with a chlorophenyl group and a fluorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-chlorobenzaldehyde and 2-fluorobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; often in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in cell proliferation and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(2-FLUOROPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H10ClFN2OS

Molecular Weight

332.8 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10ClFN2OS/c17-11-6-2-4-8-13(11)19-16-20-15(21)14(22-16)9-10-5-1-3-7-12(10)18/h1-9H,(H,19,20,21)/b14-9+

InChI Key

GRSZKDCOHSSIAJ-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)F

Origin of Product

United States

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